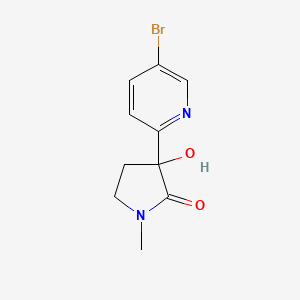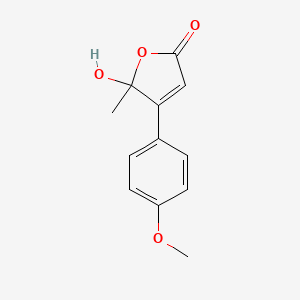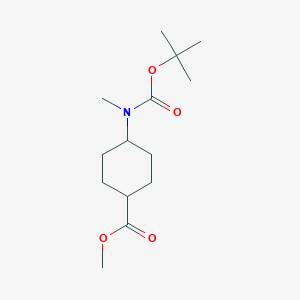
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methyl ester and a tert-butoxycarbonyl (t-BOC) protected amino group .
Méthodes De Préparation
The synthesis of Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate typically involves the reaction of trans-Methyl-4-aminocyclohexanecarboxylate with di-tert-butyl dicarbonate . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Analyse Des Réactions Chimiques
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. This protection is crucial in multi-step synthesis processes, where the amino group needs to be preserved until a later stage .
Comparaison Avec Des Composés Similaires
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate can be compared with similar compounds such as:
Methyl trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate: This compound lacks the methyl group on the amino nitrogen, making it less sterically hindered.
Methyl 4-[(tert-butoxycarbonyl)amino]benzoate: This compound has a benzene ring instead of a cyclohexane ring, which affects its reactivity and physical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15(4)11-8-6-10(7-9-11)12(16)18-5/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYFMKECJYWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
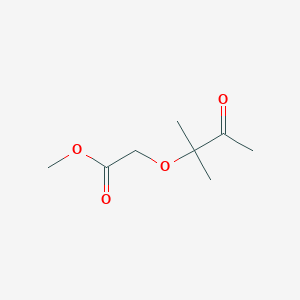
![2-[2-(2-Hydroxyethoxy)ethylamino]benzonitrile](/img/structure/B8441415.png)
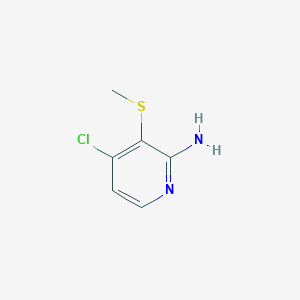
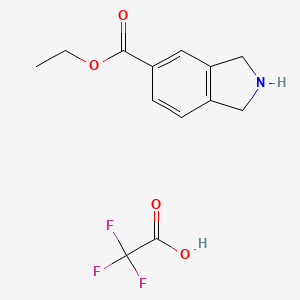
![trans-[2-(4-Bromophenyl)cyclopropyl]methanol](/img/structure/B8441434.png)

![Ethyl 4-[[3-chloro-4-(trifluoromethyl)phenoxy]methyl]benzoate](/img/structure/B8441452.png)
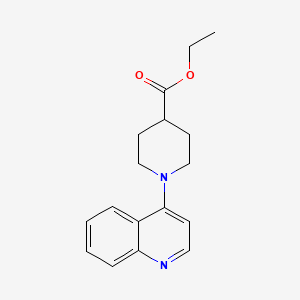
![3-chloro-N-[1-(4-chlorophenyl)ethyl]-2,2-dimethylpropionamide](/img/structure/B8441472.png)
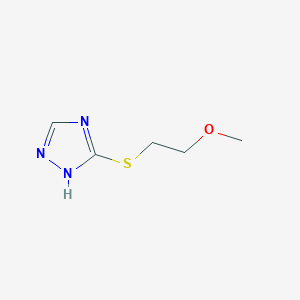
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid,6-chloro-5-ethoxy-,1-(1,1-dimethylethyl)2-ethyl ester](/img/structure/B8441489.png)
